molecular formula C24H34ClN5O B10847645 (4-Aminobutyl)(3-aminopropyl){3-[(6-chloro-2-methyloxyacridin-9-yl)amino]propyl}amine

(4-Aminobutyl)(3-aminopropyl){3-[(6-chloro-2-methyloxyacridin-9-yl)amino]propyl}amine

Cat. No.: B10847645
M. Wt: 444.0 g/mol
InChI Key: BIGAHIIWPDZJMX-UHFFFAOYSA-N
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Description

CGP 40336A is a small molecule drug initially developed by Novartis AG. It is known for its role as an inhibitor of the Human Immunodeficiency Virus (HIV) Tat protein, which is crucial for HIV transcription. The compound has shown potential in blocking HIV expression by interfering with the Tat-TAR interaction, making it a promising candidate for anti-HIV therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP 40336A involves the design and creation of compounds that can effectively inhibit the Tat-TAR interaction. The process begins with the identification of potential low-molecular-weight inhibitors based on the structural data of the molecular interactions between TAR and Tat-related peptides. A series of compounds are then synthesized and evaluated for their potential to interfere with the Tat-TAR interaction .

Industrial Production Methods

The industrial production of CGP 40336A would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include the use of advanced techniques such as crystallization, chromatography, and spectroscopy to monitor and control the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

CGP 40336A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

CGP 40336A has several scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of protein-ribonucleotide interactions.

    Biology: Investigated for its role in blocking HIV transcription by interfering with the Tat-TAR interaction.

    Medicine: Potential therapeutic agent for treating HIV infections by inhibiting the Tat protein.

    Industry: Could be used in the development of new anti-HIV drugs and therapies

Mechanism of Action

The mechanism of action of CGP 40336A involves its ability to inhibit the interaction between the HIV Tat protein and the TAR RNA element. This interaction is crucial for HIV transcription, and by blocking it, CGP 40336A effectively reduces HIV expression. The compound binds to specific sites on the TAR RNA, preventing the Tat protein from recognizing and binding to it .

Comparison with Similar Compounds

Similar Compounds

  • CGP 74361A
  • CGP 74356A
  • CGP 74362A
  • CGP 73631A

Uniqueness

CGP 40336A is unique in its high potency and specificity for inhibiting the Tat-TAR interaction. While other compounds like CGP 74361A and CGP 74356A may have similar structures, they do not exhibit the same level of activity. Additionally, compounds such as CGP 74362A and CGP 73631A, despite having different structures, show similar inhibitory activities against the Tat-TAR complex .

Properties

Molecular Formula

C24H34ClN5O

Molecular Weight

444.0 g/mol

IUPAC Name

N'-(3-aminopropyl)-N'-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propyl]butane-1,4-diamine

InChI

InChI=1S/C24H34ClN5O/c1-31-19-7-9-22-21(17-19)24(20-8-6-18(25)16-23(20)29-22)28-12-5-15-30(14-4-11-27)13-3-2-10-26/h6-9,16-17H,2-5,10-15,26-27H2,1H3,(H,28,29)

InChI Key

BIGAHIIWPDZJMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCN(CCCCN)CCCN

Origin of Product

United States

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